4,4'-Dichloro-2,2'-bipyridine
Overview
Description
4,4’-Dichloro-2,2’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2 and a molecular weight of 225.074 g/mol . It is a derivative of bipyridine, where two chlorine atoms are substituted at the 4 and 4’ positions of the bipyridine structure. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields.
Mechanism of Action
- Interaction with Targets : When coordinated to a [Ru]2+ center, 4,4’-DDBP undergoes a profound change in chemical reactivity. While uncoordinated, it is relatively unreactive toward nucleophiles. However, upon coordination, the chlorine atoms become susceptible to nucleophilic displacement .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dichloro-2,2’-bipyridine can be synthesized through several methods. One common synthetic route involves the chlorination of 2,2’-bipyridine. This process typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 4’ positions .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dichloro-2,2’-bipyridine may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4,4’-Dichloro-2,2’-bipyridine .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination Reactions: As a ligand, 4,4’-Dichloro-2,2’-bipyridine forms coordination complexes with transition metals.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate substitution reactions.
Coordination Complex Formation: Transition metal salts, such as palladium chloride (PdCl2) or copper sulfate (CuSO4), are used to form coordination complexes with 4,4’-Dichloro-2,2’-bipyridine.
Major Products Formed
Scientific Research Applications
4,4’-Dichloro-2,2’-bipyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound without chlorine substitutions.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of chlorine atoms.
4,4’-Dicarboxy-2,2’-bipyridine: A derivative with carboxyl groups at the 4 and 4’ positions.
Uniqueness
4,4’-Dichloro-2,2’-bipyridine is unique due to its chlorine substitutions, which enhance its reactivity and coordination properties. The presence of chlorine atoms allows for selective substitution reactions and the formation of stable coordination complexes with various metals . This makes it a valuable compound in both synthetic chemistry and materials science.
Properties
IUPAC Name |
4-chloro-2-(4-chloropyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSRTSGCWBPLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170096 | |
Record name | 4,4'-Dichloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-41-0 | |
Record name | 4,4'-Dichloro-2,2'-bipyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dichloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.